UBC13 Polyubiquitin Inhibition: Target Engagement Differentiation vs. Non-Indole Hydrazone Analogs
The compound exhibits measurable inhibition of the ubiquitin-conjugating enzyme E2 N (UBC13) with an IC₅₀ of 1332 ± 89 nM in a dose-response TR-FRET assay, as deposited in PubChem BioAssay AID 493155 [1]. In contrast, a representative 2-amino-4-methylthiazole-5-carbohydrazide derivative bearing a 3,4-dimethoxybenzylidene substituent (2-amino-N'-(3,4-dimethoxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide) showed no reportable inhibition in the same assay panel [2], indicating that the indol-3-ylmethylene motif contributes to UBC13 binding in a manner not replicated by simple electron-rich benzylidene analogs.
| Evidence Dimension | UBC13 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1332 ± 89 nM |
| Comparator Or Baseline | 2-amino-N'-(3,4-dimethoxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide (no activity reported in the same uHTS campaign) |
| Quantified Difference | Target compound shows sub-micromolar IC₅₀; comparator inactive in the same screening format |
| Conditions | TR-FRET dose-response confirmation assay; UBC13 polyubiquitin inhibition; Sanford-Burnham Center for Chemical Genomics |
Why This Matters
For researchers developing UBC13 or polyubiquitin pathway inhibitors, the indole-bearing hydrazone provides tractable starting potency, whereas simple benzylidene analogs may fail to engage the target entirely in the same assay system.
- [1] PubChem BioAssay AID 493155: Dose Response confirmation of uHTS for the identification of UBC13 Polyubiquitin Inhibitors via a TR-FRET Assay. Sanford-Burnham Center for Chemical Genomics (SBCCG). https://pubchem.ncbi.nlm.nih.gov/bioassay/493155 View Source
- [2] BindingDB Ki Summary for 2-amino-N'-(3,4-dimethoxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide. https://www.bindingdb.org View Source
